molecular formula C7H8ClNO B1604419 4-Chloro-2-ethoxypyridine CAS No. 856851-45-1

4-Chloro-2-ethoxypyridine

Cat. No.: B1604419
CAS No.: 856851-45-1
M. Wt: 157.6 g/mol
InChI Key: XOSONVLDQZMCBS-UHFFFAOYSA-N
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Description

4-Chloro-2-ethoxypyridine is an organic compound with the molecular formula C7H8ClNO It is a chlorinated derivative of pyridine, which is a basic heterocyclic organic compound

Mechanism of Action

Target of Action

The primary target of 4-Chloro-2-ethoxypyridine is the 3,4-pyridyne intermediates . These intermediates are highly unsaturated and offer a unique possibility of adjacent regioselective double functionalization .

Mode of Action

The compound interacts with its targets through a process known as regioselective lithiation . This involves the treatment of 3-chloro-2-ethoxypyridine with aryl- and alkylmagnesium halides as well as magnesium thiolates at -78 °C . This process produces 3,4-pyridynes during heating to 75 °C . The regioselective addition of the Grignard moiety in position 4 followed by an electrophilic quench in position 3 leads to various 2,3,4-trisubstituted pyridines .

Biochemical Pathways

The biochemical pathway affected by this compound involves the regioselective metalation of pyridines . This pathway is broadly used and leads to the production of highly decorated pyridines .

Result of Action

The result of the action of this compound is the production of various 2,3,4-trisubstituted pyridines . These compounds are produced through the regioselective addition of the Grignard moiety in position 4 followed by an electrophilic quench in position 3 .

Action Environment

The action of this compound is influenced by environmental factors such as temperature. For instance, the production of 3,4-pyridynes occurs during heating to 75 °C . Other factors that could influence the compound’s action, efficacy, and stability include the presence of other chemical agents and the pH of the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-Chloro-2-ethoxypyridine involves the regioselective lithiation of 3-chloro-2-ethoxypyridine. This process is followed by treatment with aryl- and alkylmagnesium halides as well as magnesium thiolates at low temperatures (−78 °C). The reaction mixture is then heated to 75 °C to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethoxypyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used to replace the chlorine atom with other groups.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium ethoxide can yield 2-ethoxypyridine derivatives.

Scientific Research Applications

4-Chloro-2-ethoxypyridine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-ethoxypyridine
  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
  • 3-Chloro-1-(4-fluorophenyl)/(4-chlorophenyl)-4-(pyridine-3-yl)azetidine-2-one

Uniqueness

4-Chloro-2-ethoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-chloro-2-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-2-10-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSONVLDQZMCBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649902
Record name 4-Chloro-2-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856851-45-1
Record name 4-Chloro-2-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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